5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione
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Overview
Description
5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family. Indoline-2,3-dione derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
It’s worth noting that indole derivatives, to which this compound belongs, are known to have significant biological activities and are prevalent in many natural products and drugs . They play a main role in cell biology and have been used for the treatment of various disorders in the human body .
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione are not yet fully understood. Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology
Cellular Effects
The cellular effects of this compound are also not well-studied. Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione typically involves the condensation of 5,7-dimethylindoline-2,3-dione with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted indoline derivatives depending on the reagents used.
Scientific Research Applications
5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: The parent compound with similar chemical properties.
5,7-Dimethylindoline-2,3-dione: A closely related compound with similar biological activities.
4-Methylbenzylindoline-2,3-dione: Another derivative with comparable applications.
Uniqueness
5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione is unique due to the presence of both 5,7-dimethyl and 4-methylbenzyl substituents, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
5,7-dimethyl-1-[(4-methylphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11-4-6-14(7-5-11)10-19-16-13(3)8-12(2)9-15(16)17(20)18(19)21/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEDXPVYCIWLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C(=O)C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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